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molecular formula C24H23NO2 B8654366 3-Phenoxybenzyl 2-(4-cyanophenyl)-2-methylpropyl ether CAS No. 80844-06-0

3-Phenoxybenzyl 2-(4-cyanophenyl)-2-methylpropyl ether

Cat. No. B8654366
M. Wt: 357.4 g/mol
InChI Key: WODQPKKWLAAOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04397864

Procedure details

3-Phenoxybenzyl 2-(4-carboethoxyphenyl)-2-methylpropyl ether was synthesized according to the following procedures. (1) A mixture of 3.5 g of 3-phenoxybenzyl 2-(4-cyanophenyl)-2-methylpropyl ether, 7.0 g of potassium hydroxide, 7.0 g of water and 20 ml of ethylene glycol was stirred at 130° C. for 4.0 hours. The mixture was cooled to room temperature, and water was added and the mixture was made acidic by addition of hydrochloric acid. Then, the mixture was extracted with ether, and the ether extract was washed with water, dried over Na2SO4, and evaporated to give 3.1 g of 3-phenoxybenzyl 2-(carboxyphenyl)-2-methylpropyl ether (mp. 98.5°-102.5° C.). (2) A mixture of 1.0 g of 3-phenoxybenzyl 2-(4-carboxyphenyl)-2-methylpropyl ether, 0.6 g of phosphorus pentachloride and 15 ml of benzene was treated at 70° to 80° C. for 30 minutes, and the solvent was removed by distillation under reduced pressure. The obtained crude acid chloride was dissolved in 10 ml of benzene and the solution was added dropwise to a mixed solution of 5 ml of ethanol, 1 ml of pyridine and 30 ml of benzene at room temperature. The mixture was allowed to stand for 30 minutes, washed with water and dried over Na2SO4, and evaporated under reduced pressure to give 1.3 g of a crude ester. The obtained crude ester was purified by column chromatography on 40 g of silica gel (benzene was used as eluent) to give 0.9 g of 3-phenoxybenzyl 2-(4-carboethoxyphenyl)-2-methylpropyl ether.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:27])([CH3:26])[CH2:10][O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:14]=2)=[CH:5][CH:4]=1)#N.[OH-:28].[K+].Cl.[CH2:31](O)[CH2:32][OH:33]>O>[C:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([CH3:27])([CH3:26])[CH2:10][O:11][CH2:12][C:13]2[CH:18]=[CH:17][CH:16]=[C:15]([O:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)[CH:14]=2)=[CH:5][CH:4]=1)([O:33][CH2:32][CH3:31])=[O:28].[C:4]([C:5]1[CH:1]=[CH:3][CH:8]=[CH:7][C:6]=1[C:9]([CH3:26])([CH3:27])[CH2:10][O:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:14]=1)([OH:33])=[O:28] |f:1.2|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.5 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
Name
Quantity
7 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
7 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred at 130° C. for 4.0 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the ether extract
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)(OCC)C1=CC=C(C=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
Name
Type
product
Smiles
C(=O)(O)C1=C(C=CC=C1)C(COCC1=CC(=CC=C1)OC1=CC=CC=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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